BACE1 Inhibitory Activity: Class-Level Potency Evidence and Predicted Scaffold Advantage
In the parent publication, 2-substituted-thio-N-(imidazol-2-yl)acetamide derivatives exhibited BACE1 IC50 values spanning from >100 μM (inactive) to 4.6 μM (most potent compound, 41) [1]. The 1-allyl-5-(p-tolyl) substitution pattern incorporates hydrophobic elements that docking studies associate with enhanced occupancy of the BACE1 S1 and S2′ subsites, predicting superior potency relative to analogs bearing smaller N1 substituents (e.g., methyl) or unsubstituted C5-phenyl rings [1]. The specific IC50 value for this compound has not been independently published in peer-reviewed literature; therefore the potency advantage is inferred from the structure–activity relationships defined by the series.
| Evidence Dimension | BACE1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not independently reported; potency is predicted to fall within the μM to sub-μM range based on structural alignment with active series members |
| Comparator Or Baseline | Compound 41 (most potent series member): IC50 = 4.6 μM; inactive analogs bearing small N1-alkyl groups: IC50 > 100 μM [1] |
| Quantified Difference | N/A (no direct comparative data for this exact compound exist; potency band is inferred from series SAR) |
| Conditions | FRET-based enzymatic assay, recombinant human BACE1, pH 4.5, 37 °C [1] |
Why This Matters
For procurement decisions, this compound provides a BACE1-active chemotype scaffold whose substitution pattern is predicted, by the originating medicinal chemistry team, to confer binding advantages over less elaborately substituted analogs, even though confirmatory IC50 data are still required.
- [1] Yan G, Hao L, Niu Y, Huang W, Wang W, Xu F, Liang L, Wang C, Jin H, Xu P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017;137:462-475. View Source
